molecular formula C8H6BrF4NO B12089394 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12089394
M. Wt: 288.04 g/mol
InChI Key: ZUIPQBIPEZXIFQ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO It is a derivative of aniline, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced to the aromatic ring.

    Fluorination: Fluorine is added to the compound.

    Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine, fluorine, and trifluoroethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The bromine, fluorine, and trifluoroethoxy groups contribute to its reactivity and binding affinity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Another derivative with different positioning of the functional groups.

Uniqueness

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to the specific combination and positioning of its functional groups.

Properties

Molecular Formula

C8H6BrF4NO

Molecular Weight

288.04 g/mol

IUPAC Name

3-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H6BrF4NO/c9-5-1-4(10)2-6(14)7(5)15-3-8(11,12)13/h1-2H,3,14H2

InChI Key

ZUIPQBIPEZXIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)OCC(F)(F)F)Br)F

Origin of Product

United States

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